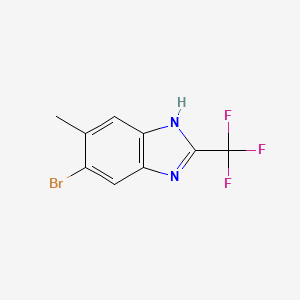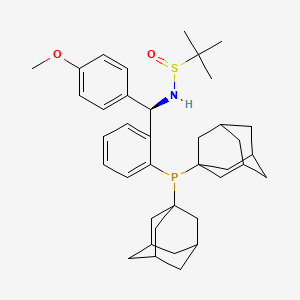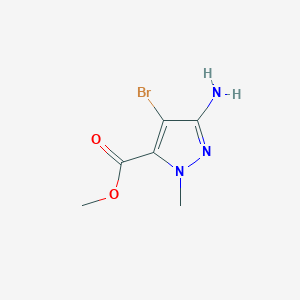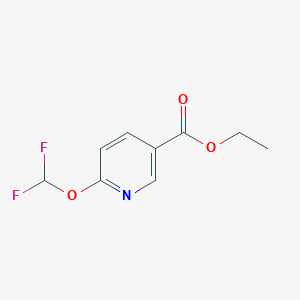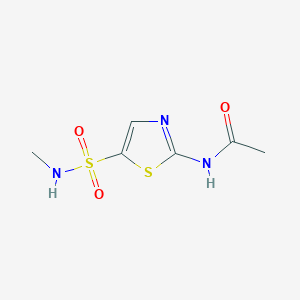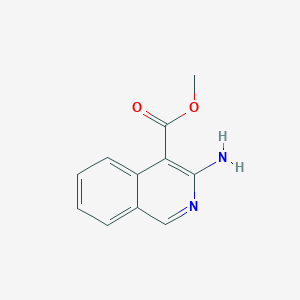
Methyl 3-aminoisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Methyl 3-aminoisoquinoline-4-carboxylate can be achieved through various methods. One notable method involves the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method is advantageous due to its simplicity and the use of readily available starting materials. The reaction conditions typically involve mild temperatures and the absence of transition metal catalysts, making it an environmentally friendly approach .
Análisis De Reacciones Químicas
Methyl 3-aminoisoquinoline-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include sodium amide, aqueous ammonia, and cyclic amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-aminoisoquinoline-4-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 3-aminoisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The unique structure of this compound allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Methyl 3-aminoisoquinoline-4-carboxylate can be compared with other similar compounds, such as:
Methyl 4-aminoisoquinoline-3-carboxylate: This compound has a similar structure but differs in the position of the amino and carboxylate groups.
Methyl 3-aminoisoquinoline-1-carboxylate: Another similar compound with variations in the position of functional groups. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
methyl 3-aminoisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-8-5-3-2-4-7(8)6-13-10(9)12/h2-6H,1H3,(H2,12,13) |
Clave InChI |
RFFCXYOWYSGJDM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=CC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


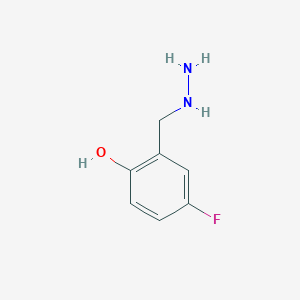
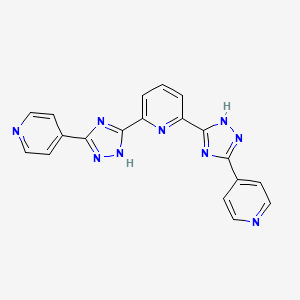

![5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)

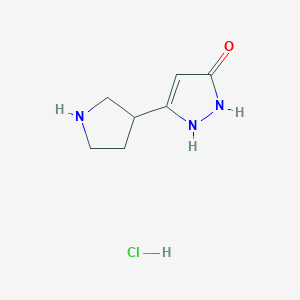
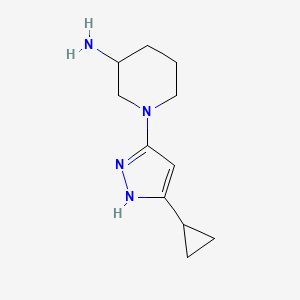
![7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13655737.png)
